molecular formula C10H12N2 B11922130 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine

7-Ethyl-5-methylpyrazolo[1,5-a]pyridine

Cat. No.: B11922130
M. Wt: 160.22 g/mol
InChI Key: RKCUYBXGCPLBBO-UHFFFAOYSA-N
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Description

7-Ethyl-5-methylpyrazolo[1,5-a]pyridine (CAS 133560-75-5) is a high-purity chemical reagent serving as a valuable building block in medicinal chemistry and drug discovery research. This compound features the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in the design of bioactive molecules due to its planar, fused-ring system that contributes to significant pharmacological properties . The specific substitutions at the 5- and 7- positions make it a versatile intermediate for further synthetic elaboration. Researchers utilize this and related heterocyclic cores in the development of novel therapeutic agents, including kinase inhibitors . As a key intermediate, its primary research value lies in its potential for further functionalization via metal-catalyzed cross-coupling reactions and other transformations to create diverse libraries of compounds for biological screening . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

7-ethyl-5-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H12N2/c1-3-9-6-8(2)7-10-4-5-11-12(9)10/h4-7H,3H2,1-2H3

InChI Key

RKCUYBXGCPLBBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=CC=NN21)C

Origin of Product

United States

Strategic Derivatization and Functionalization of the Pyrazolo 1,5 a Pyridine Core

Regioselective Functionalization Techniques on the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold

Achieving regioselectivity is paramount in the synthesis of substituted pyrazolo[1,5-a]pyridines to ensure the desired biological or material properties. The development of methods to control substitution patterns has been a significant focus of research, as traditional syntheses can often lead to mixtures of regioisomers sci-hub.se.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds baranlab.org. The use of sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven highly effective for the pyrazolo[1,5-a]pyridine scaffold.

A regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold using magnesium- and zinc-based TMP amides has been successfully demonstrated. acs.orgnih.gov These bases, including TMPMgCl·LiCl and TMPZnCl·LiCl, facilitate the deprotonation at specific positions on the heterocyclic core under mild conditions. acs.orgnih.govharvard.eduresearchgate.net The choice of the metalating agent and the presence of additives like boron trifluoride etherate (BF₃·OEt₂) can further tune the regioselectivity of the deprotonation, allowing for subsequent reactions with a wide array of electrophiles to introduce new functional groups. acs.orgnih.gov For instance, various functionalized pyrazolo[1,5-a]pyridines, including those bearing an ethyl group, have been magnesiated and further functionalized to yield polysubstituted heterocycles. acs.orgnih.gov

Table 1: Directed Metalation of the Pyrazolo[1,5-a]pyridine Scaffold

Base Substrate Type Key Features Reference
Mg- and Zn-TMP amides Pyrazolo[1,5-a]pyridine Enables regioselective functionalization; can be tuned with additives like BF₃·OEt₂. acs.orgnih.gov
TMPMgCl·LiCl Electron-poor heteroarenes Effective for directed metalation of substrates with sensitive functional groups. harvard.edu

Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone for modifying the pyrazolo[1,5-a]pyrimidine (B1248293) core, which is structurally related to pyrazolo[1,5-a]pyridine. nih.gov Due to the electron-deficient (π-deficient) nature of the pyrimidine (B1678525) ring, it is particularly susceptible to attack by nucleophiles. nih.govuci.edu This reactivity allows for the selective introduction of substituents at the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine ring system.

The efficiency of SNAr reactions on halogenated heterocycles depends on the position of the halogen and the presence of electron-withdrawing groups that stabilize the anionic intermediate (Meisenheimer complex). uci.eduwuxibiology.com For polyhalogenated pyrazolo[1,5-a]pyrimidines, quantum mechanics calculations of the Lowest Unoccupied Molecular Orbital (LUMO) and activation energies can reliably predict the site of nucleophilic attack. wuxibiology.com Studies on various heteroaryl chlorides have shown that SNAr reactions can be a favorable alternative to palladium-catalyzed coupling, especially under green chemistry conditions. researchgate.net

Table 2: Examples of SNAr Reactions on Related Heterocyclic Scaffolds

Substrate Nucleophile Conditions Product Reference
5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate aq. NaOH THF, room temp. Selective substitution at C7 wuxibiology.com
2,4-diazidopyrido[3,2-d]pyrimidine N-, O-, S-nucleophiles K₂CO₃/DMF or NEt₃/DCM 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines mdpi.com

Structural Modifications and their Impact on Electronic and Conformational Properties of Pyrazolo[1,5-a]pyridines

The introduction of substituents, such as the ethyl and methyl groups in 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine, profoundly influences the molecule's electronic and conformational characteristics. nih.gov Modifications at different positions of the pyrazolo[1,5-a]pyrimidine scaffold can alter lipophilicity, molecular shape, and electronic distribution, which in turn affects interactions with biological targets. nih.gov

Advanced Post-Functionalization Strategies and Scaffold Diversification

Beyond initial synthesis, advanced post-functionalization strategies are employed to create diverse libraries of pyrazolo[1,5-a]pyridine and pyrimidine derivatives for various applications, including medicinal chemistry and materials science. nih.govresearchgate.net

Macrocyclization has emerged as a powerful strategy to enhance the potency and selectivity of molecules based on the pyrazolo[1,5-a]pyrimidine scaffold, particularly in the development of kinase inhibitors. biorxiv.orguni-frankfurt.de By constraining the flexible linear molecule into a pre-organized, conformationally restricted macrocycle, the entropic cost of binding to a target is minimized. biorxiv.org This approach can force the pharmacophore into a more active and selective conformation. biorxiv.org

This strategy has been successfully applied to develop selective inhibitors for various kinases. uni-frankfurt.demdpi.com For example, starting from a potent acyclic pyrazolo[1,5-a]pyrimidine-based inhibitor of Adaptor Associated Kinase 1 (AAK1), a series of macrocyclic derivatives were synthesized. biorxiv.org These macrocycles exhibited improved selectivity profiles, and co-crystallization studies confirmed their binding mode, validating the design strategy. biorxiv.org The introduction of a methyl group on some macrocyclic structures has also been shown to significantly improve activity, likely by enhancing hydrophobic interactions. nih.gov

The targeted introduction of specific substituents is a key tactic for scaffold diversification and property modulation.

Ethyl and Methyl Groups: The incorporation of small alkyl groups like ethyl and methyl is fundamental in medicinal chemistry for probing hydrophobic pockets in target proteins and improving metabolic stability. In the context of pyrazolo[1,5-a]pyrimidine-based inhibitors, the placement of these groups is critical. Structure-activity relationship (SAR) studies have shown that chloromethyl substituents at the R3 position were preferred, followed by methyl and ethyl groups, for optimizing the potency of certain Trk inhibitors. nih.gov These groups are typically introduced either during the initial cyclocondensation reaction that forms the core scaffold or through post-functionalization reactions on the pre-formed ring system. nih.govnih.gov

Deuterium (B1214612): The replacement of hydrogen with its heavy isotope, deuterium, is a strategy known as deuteration, which can improve the pharmacokinetic profile of a drug by slowing its metabolism. A simple and efficient method for the regioselective introduction of deuterium into the azolo[1,5-a]pyrimidine framework has been developed. nih.gov This involves an α-H/D exchange of 1-aminopyridinium cations in a basic D₂O solution, followed by cycloaddition. researchgate.net This technique achieves a high degree of deuterium incorporation specifically at the 7-position of the resulting pyrazolo[1,5-a]pyridine ring. researchgate.net The kinetics of this deuterium exchange have been studied, showing that the process is facile and can be applied to various substituted precursors. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Ring System
This compound Pyrazolo[1,5-a]pyridine
Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine
Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine
2,2,6,6-tetramethylpiperidine (TMP) Piperidine
Boron trifluoride etherate N/A
TMPMgCl·LiCl N/A
TMPZnCl·LiCl N/A
3-phenylpyridazine Pyridazine
5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine
2,4-diazidopyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine
5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine
Arylazopyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine
Adaptor Associated Kinase 1 (AAK1) N/A

Applications of Pyrazolo 1,5 a Pyridine Derivatives in Chemical Science

Development of Chemical Probes and Sensors Based on Pyrazolo[1,5-a]pyridine (B1195680) Fluorophores

The inherent fluorescence of the pyrazolo[1,5-a]pyridine core has been harnessed to create a new generation of chemical probes and sensors. These molecules are designed to detect and report on specific environmental changes or the presence of particular analytes through changes in their fluorescence properties.

Fluorescent Probes for pH Sensing

The development of sensitive and selective fluorescent probes for pH is crucial for understanding many biological processes that occur in acidic environments, such as in organelles like lysosomes and endosomes. nih.gov A novel fluorescent probe based on a pyrazolo[1,5-a]pyridine carboxylic acid (designated as PP-1) has been synthesized and demonstrated to be highly effective for detecting acidic pH. nih.govbohrium.com

This probe exhibits a remarkable increase in fluorescence intensity—nearly seven-fold—as the pH drops from 5.2 to 2.4. nih.gov One of its key advantages is its rapid response time, detecting pH changes in under 10 seconds. nih.govrsc.org The probe operates through an intramolecular charge transfer (ICT) mechanism and possesses a high fluorescence quantum yield of 0.64 at pH 2.4. nih.govrsc.org Researchers have successfully utilized this probe for the quantitative determination of pH values in the range of 2.4 to 4.0 and have demonstrated its utility in monitoring intracellular hydrogen ions (H⁺) within RAW 264.7 macrophage cells, particularly for imaging acidic organelles. nih.govbohrium.com

PropertyValue / ObservationReference
Probe DesignationPP-1 (pyrazolo[1,5-a]pyridine carboxylic acid) nih.govbohrium.com
MechanismIntramolecular Charge Transfer (ICT) nih.govrsc.org
pH Range2.4 - 5.2 (significant response) nih.gov
Response Time< 10 seconds nih.govrsc.org
Quantum Yield (Φ)0.64 (at pH 2.4) nih.gov
pKₐ3.03 nih.govbohrium.com
ApplicationMonitoring intracellular H⁺ in RAW 264.7 cells nih.govbohrium.com

Ratiometric Fluorescent Probes for Ion Detection (e.g., Cu²⁺, SO₃²⁻)

Beyond pH sensing, pyrazolo[1,5-a]pyridine derivatives have been engineered into sophisticated ratiometric fluorescent probes for the detection of specific ions, which is vital for monitoring environmental contaminants and biological analytes.

A ratiometric fluorescent probe for copper ions (Cu²⁺) has been developed using a pyrazolo[1,5-a]pyridine as a fluorophore. documentsdelivered.com This probe operates on a Förster resonance energy transfer (FRET) and photoinduced electron transfer (PET) mechanism. documentsdelivered.com It demonstrates high selectivity and sensitivity for Cu²⁺, with a low detection limit of 30 nM. documentsdelivered.com The probe's effectiveness has been confirmed by its successful application in detecting Cu²⁺ within Glioma cells. documentsdelivered.com

Additionally, the pyrazolo[1,5-a]pyridine scaffold has been utilized to create a fluorescent probe for the detection of sulfite (B76179) (SO₃²⁻). researchgate.net This probe is characterized by a large Stokes shift, high sensitivity, and a rapid response time of less than 30 seconds. researchgate.net Its practical applicability has been demonstrated in the sensing of sulfite in dry white wine. researchgate.net

Applications in Bioimaging (Excluding Clinical Human Trials)

The favorable photophysical properties of pyrazolo[1,5-a]pyridine derivatives, combined with their small size, make them excellent candidates for bioimaging applications. nih.gov These probes can diffuse into cells and organelles with minimal disruption to the biological system. nih.gov

The aforementioned pH probe, PP-1, has been successfully used to visualize acidic organelles within RAW 264.7 cells, demonstrating the potential of this scaffold in cellular biology research. nih.govbohrium.com Similarly, the Cu²⁺ probe has been applied to image the presence of these ions in Glioma cells. documentsdelivered.com

Further extending the utility of this chemical family, a novel fluorophore called fluoremidine (FD), which contains a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) skeleton, was developed. rsc.org An analog, FD13, was designed as a fluorescent probe that exhibits turn-on fluorescence in lipophilic environments, making it highly effective for visualizing lipid droplets in living cells. rsc.org To further expand the bioimaging toolkit, research is ongoing to develop a library of pyrazolo[1,5-a]pyridine fluorophores by modulating their donor-π-acceptor framework to optimize properties like absorption, emission, and Stokes shift for use as imaging probes. unito.it

Advanced Materials Science Applications of Pyrazolo[1,5-a]pyridines

The unique photophysical and electronic properties of pyrazolo[1,5-a]pyridines extend their utility into the realm of materials science, particularly in the development of novel luminescent and electronic materials.

Luminescent Materials and Organic Light-Emitting Devices (OLEDs)

While the direct application of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine in OLEDs is not extensively documented, the broader class of N-heterocyclic compounds, including pyrazolo[1,5-a]pyridine analogs, shows significant promise. For instance, related structures like bohrium.comrsc.orgdocumentsdelivered.comtriazolo[1,5-a]pyridines have been successfully used as host materials in high-efficiency green phosphorescent and delayed-fluorescence OLEDs. This suggests the potential of the pyrazolo[1,5-a]pyridine scaffold in similar optoelectronic applications. The development of pyrazolo[1,5-a]pyrimidine-based fluorophores for optoelectronics is also an active area of research, highlighting the interest in this class of fused N-heterocycles for light-emitting applications. nih.gov

Exploration of Solid-State Emission Properties

For many applications in materials science, such as solid-state lighting and sensors, strong fluorescence in the solid state is a critical property. Many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases upon aggregation. To overcome this, materials with aggregation-induced emission (AIE) are highly sought after.

Researchers have successfully synthesized novel 3,3′-bipyrazolo[1,5-a]pyridine luminogens. These molecules, featuring a twisted π-structure, exhibit aggregation-induced emission enhancement (AIEE) properties, making them promising candidates for solid-state emissive materials.

In a related class of compounds, the pyrazolo[1,5-a]pyrimidines, studies have shown that attaching simple aryl groups can lead to strong solid-state emission. rsc.org Certain derivatives exhibit high quantum yields in the solid state (QYₛₛ up to 0.63), emitting strong blue light. rsc.orgbohrium.com This tunability and strong solid-state fluorescence in the pyrazolo[1,5-a]pyrimidine (B1248293) family further underscores the potential of the closely related pyrazolo[1,5-a]pyridine core for the design of advanced solid-state emitters. rsc.org

Compound FamilyKey FeatureApplication / FindingReference
3,3′-Bipyrazolo[1,5-a]pyridinesTwisted π-structureAggregation-Induced Emission Enhancement (AIEE)
7-Aryl-3-methylpyrazolo[1,5-a]pyrimidinesSimple aryl substituentsStrong solid-state emission (QYₛₛ = 0.18 to 0.63) rsc.org

Formation of Crystals with Conformational and Supramolecular Phenomena

The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with interesting conformational and supramolecular characteristics has been noted in the scientific literature. These properties are crucial for the development of solid-state materials. The specific arrangement of molecules in a crystal lattice can significantly influence the material's properties. However, no crystallographic data for this compound has been reported.

Role as Molecular Scaffolds in Chemical Biology

Pyrazolo[1,5-a]pyridines and their aza-analogs, pyrazolo[1,5-a]pyrimidines, are recognized as "privileged scaffolds" in drug discovery. Their ability to mimic purine (B94841) structures allows them to interact with a variety of biological targets, particularly protein kinases.

Tools for Kinase Biology Studies (e.g., Casein Kinase 2 Inhibitors as Research Tools)

Numerous pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are key regulators of cellular processes. For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of Casein Kinase 2 (CK2), a protein implicated in cancer and other diseases. These inhibitors serve as valuable research tools to probe the biological functions of CK2. Without experimental data, the potential for this compound to act as a kinase inhibitor remains purely speculative.

Use in Ligand Design for Protein-Ligand Interaction Studies

The design of specific ligands is fundamental to understanding protein-ligand interactions. The pyrazolo[1,5-a]pyridine core serves as a versatile starting point for designing such ligands. By modifying the substituents on the heterocyclic ring, researchers can systematically probe the binding pockets of proteins and develop highly selective and potent ligands. The specific contribution of a 7-ethyl and 5-methyl substitution pattern to binding affinity and selectivity for any given protein target is unknown without dedicated synthesis and biological evaluation.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Pyrazolo 1,5 a Pyridine Compounds

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in determining the molecular structure and photophysical behavior of pyrazolo[1,a]pyridine compounds.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For pyrazolo[1,5-a]pyridine (B1195680) derivatives, IR spectra provide characteristic absorption bands that confirm the presence of specific structural features. For instance, in a series of 7-amino-6-cyano-2-ethyl-5-arylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl esters, characteristic IR peaks were observed for the amino (NH2), cyano (CN), and carbonyl (CO) groups. acs.org The NH2 group typically shows stretching vibrations in the range of 3325–3471 cm⁻¹, while the CN group exhibits a sharp absorption band between 2206 and 2216 cm⁻¹. acs.org The carbonyl stretch of the ester group is generally found around 1701–1716 cm⁻¹. acs.org These distinct vibrational frequencies allow for the unambiguous confirmation of the intended molecular structure.

CompoundIR (KBr, ν/cm⁻¹)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester3454, 3325 (NH₂), 2216 (CN), 1701 (CO)
7-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester3462, 3329 (NH₂), 2212 (CN), 1705 (CO)
7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester3471, 3363 (NH₂), 2206 (CN), 1716 (CO)

Table 1: Selected IR absorption data for substituted pyrazolo[1,5-a]pyridine derivatives. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is highly sensitive to the nature and substitution pattern of the chromophore. For 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, the absorption spectra typically display a main band between 340 and 440 nm. rsc.org The position and intensity of this band are significantly influenced by the electronic nature of the substituent at the 7-position. rsc.org Electron-donating groups (EDGs) at this position tend to enhance both the absorption and emission intensities due to intramolecular charge transfer (ICT) phenomena. rsc.org The solvatochromic effects observed in the UV-Vis spectra of these compounds in different solvents can also provide insights into the change in dipole moment upon excitation. rsc.org

Fluorescence Spectroscopy for Photophysical Property Evaluation

Fluorescence spectroscopy is crucial for evaluating the photophysical properties of pyrazolo[1,5-a]pyridine derivatives, many of which exhibit interesting fluorescent characteristics. rsc.orgnih.gov These compounds have emerged as attractive fluorophores due to their small size, efficient synthesis, and tunable emission properties. rsc.org The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can vary significantly depending on the substitution pattern. For a series of 7-substituted pyrazolo[1,5-a]pyrimidines, quantum yields ranging from 0.01 to as high as 0.97 have been reported. rsc.org The introduction of electron-donating groups at position 7 generally leads to improved fluorescence properties. rsc.org Some pyrazolo[1,5-a]pyridine derivatives have been developed as fluorescent probes for detecting pH changes, demonstrating their potential in cellular imaging applications. nih.gov

Compound DerivativeMolar Absorptivity (ε / M⁻¹ cm⁻¹)Quantum Yield (ΦF)
Pyrazolo[1,5-a]pyrimidine (B1248293) with EDG at position 7up to 20,593up to 0.97
Pyrazolo[1,5-a]pyrimidine with EWG at position 7as low as 3,320as low as 0.01

Table 2: Photophysical properties of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives. rsc.org

Chromatographic and Separation Techniques for Compound Analysis

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized pyrazolo[1,5-a]pyridine compounds. Column chromatography using silica (B1680970) gel is a common method for separating the desired product from reaction byproducts and starting materials. nih.govrsc.org The progress of the separation is often monitored by thin-layer chromatography (TLC). acs.org High-performance liquid chromatography (HPLC) can be employed for more precise purity determination and for the separation of complex mixtures. The choice of eluent system is critical for achieving effective separation and is tailored based on the polarity of the target compound and impurities.

Diffraction and Imaging Modalities

Diffraction and imaging techniques provide definitive information about the three-dimensional structure of molecules in the solid state.

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation of crystalline compounds. This technique provides precise atomic coordinates, bond lengths, and bond angles, confirming the molecular connectivity and stereochemistry. Several pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives have been characterized by X-ray crystallography. researchgate.netnih.govresearchgate.net For example, the crystal structure of ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate revealed a nearly planar fused ring system. researchgate.net In this structure, the pyrazole (B372694) and pyrimidine (B1678525) rings are almost coplanar, with a dihedral angle of 1.31(12)° between them. researchgate.net The crystal packing is stabilized by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions. researchgate.net Such detailed structural information is invaluable for understanding structure-activity relationships and for the rational design of new functional molecules.

CompoundCrystal SystemSpace GroupKey Dihedral Angle (°)
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylateOrthorhombicPbca1.31(12) (between pyrazole and pyrimidine rings)
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-112.65 (between triazole and indole (B1671886) rings)

Table 3: Selected X-ray crystallographic data for related heterocyclic compounds. researchgate.netmdpi.com

Electron Microscopy Techniques (e.g., SEM-EDS, TEM) for Nanomaterial Characterization

Should 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine be utilized in the fabrication of nanomaterials, electron microscopy techniques would be critical for their characterization.

Scanning Electron Microscopy (SEM) provides high-resolution imaging of the surface topography of nanomaterials. By scanning the sample with a focused beam of electrons, SEM reveals information about the size, shape, and surface morphology of the nanoparticles or nanostructures.

Energy-Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. When the electron beam strikes the sample, it excites electrons in the atoms, causing them to emit X-rays at energies characteristic of the elements present. This allows for the qualitative and quantitative determination of the elemental composition of the nanomaterial, confirming the presence of elements consistent with the pyrazolo[1,5-a]pyridine structure (carbon, nitrogen) and any other incorporated elements.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging compared to SEM. By passing a beam of electrons through an ultrathin sample, TEM can visualize the internal structure of nanomaterials. This is particularly useful for determining particle size distribution, crystallinity, and the presence of any core-shell structures or internal defects.

These techniques are instrumental in understanding the physical properties of nanomaterials, which are often directly linked to their functional performance.

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications

For the definitive structural elucidation and confirmation of the molecular formula of organic compounds like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold standards. Due to a lack of publicly available, specific analytical data for this compound, the following sections will refer to data for a closely related analogue, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate , to illustrate the application of these powerful techniques. nih.gov

High-Resolution NMR for Regioisomeric Differentiation and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the case of pyrazolo[1,5-a]pyridine derivatives, NMR is crucial for differentiating between potential regioisomers that may arise during synthesis. For instance, the placement of the ethyl and methyl groups on the pyrazolo[1,5-a]pyridine core can be definitively established by analyzing the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum, as well as the chemical shifts in the ¹³C NMR spectrum.

For the analogue, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the detailed NMR data allows for the unambiguous assignment of each proton and carbon. nih.gov For example, the ¹H NMR spectrum shows distinct signals for the two methyl groups at different chemical shifts (2.69 ppm and 2.56 ppm), confirming their different positions on the pyrimidine ring. nih.gov Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is invaluable for confirming stereochemistry in related reduced or more complex derivatives. nih.gov

¹H and ¹³C NMR Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

¹H NMR (400 MHz, DMSO-d₆) nih.gov¹³C NMR (101 MHz, DMSO-d₆) nih.gov
Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J) HzAssignmentChemical Shift (δ) ppmAssignment
8.50s162.29C⁵
7.08d, J = 0.9H⁶161.78C=O
4.27q, J = 7.1C⁸'H₂147.00C³'
2.69d, J = 0.97-CH₃146.59C⁷
2.56s5-CH₃146.43C²H
1.30t, J = 7.1C⁹'H₃110.64C⁶H
100.79
59.33C⁸'H₂
24.505-CH₃
16.537-CH₃
14.43C⁹'H₃

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. In its high-resolution form (HRMS), it can provide the exact mass with a very high degree of accuracy, which allows for the determination of the elemental composition of the molecule.

For a compound like this compound, MS would be used to confirm the expected molecular weight. The molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured.

In the case of the analogue, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, electrospray ionization (ESI) mass spectrometry shows an experimental m/z value of 220.2 for the protonated molecule [M+H]⁺. nih.gov This closely matches the calculated value of 220.10 for the molecular formula C₁₁H₁₄N₃O₂⁺. nih.gov This level of accuracy from HRMS provides strong evidence for the proposed molecular formula, complementing the structural details obtained from NMR.

Mass Spectrometry Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

TechniqueIonization ModeExperimental m/z [M+H]⁺ nih.govCalculated m/z for C₁₁H₁₄N₃O₂⁺ nih.govMolecular Formula
MSESI220.2220.10C₁₁H₁₃N₃O₂

Q & A

Q. What are the standard synthetic routes for preparing 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine?

The compound is synthesized via condensation reactions between 5-amino-3-arylpyrazoles and β-keto esters. For example, reacting 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux yields ethyl-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, which can be modified to introduce ethyl and methyl groups at positions 7 and 5, respectively. Key steps include refluxing in ethanol, solvent evaporation, and purification via silica gel chromatography . Alternative methods involve silylformamidine intermediates for regioselective functionalization at position 7 .

Q. How is structural characterization performed for pyrazolo[1,5-a]pyridine derivatives?

Characterization relies on 1H/13C NMR , HRMS , and X-ray crystallography . For example:

  • 1H NMR identifies substituents (e.g., ethyl/methyl groups via δ 1.2–1.4 ppm for CH3 and δ 4.2–4.4 ppm for CH2) .
  • X-ray crystallography confirms planar fused-ring systems (dihedral angles <2° between pyrazole and pyrimidine rings) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å) .
  • HRMS validates molecular formulas (e.g., C13H11N5O with [M+H]+ = 254.1042) .

Q. What safety protocols are critical when handling pyrazolo[1,5-a]pyridine derivatives?

  • Use gloves , goggles , and fume hoods to avoid skin/eye contact and inhalation.
  • Store compounds in airtight containers at room temperature to prevent degradation .
  • Dispose of waste via professional biohazard services due to potential toxicity and environmental risks .

Advanced Research Questions

Q. How can regiochemical challenges during synthesis be addressed?

Regioselectivity in pyrazolo[1,5-a]pyridine synthesis depends on:

  • Reaction conditions : Solvent polarity (e.g., ethanol vs. DMF) and temperature influence cyclization pathways .
  • Catalysts : Copper(I) iodide or sodium ascorbate enhances azide-alkyne cycloaddition for triazole-substituted derivatives .
  • Protecting groups : Silylformamidine intermediates enable selective functionalization at position 7 .

Q. What computational tools aid in designing bioactive derivatives?

  • Molecular docking predicts interactions with targets like COX-2 or HMG-CoA reductase by analyzing π-π stacking and hydrogen bonding with active sites .
  • QSAR models optimize substituent effects (e.g., trifluoromethyl groups enhance metabolic stability) .
  • DFT calculations assess electronic properties (e.g., frontier molecular orbitals) to guide synthetic modifications .

Q. How can contradictory pharmacological data be resolved?

Contradictions in biological activity (e.g., COX-2 inhibition vs. CRF1 antagonism) require:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • Purity validation : Compare HRMS and NMR data with computational values (e.g., C: 61.65% calc. vs. 61.78% found) to rule out impurities .
  • Structural analogs : Test derivatives with single substituent changes to isolate functional group effects .

Q. What strategies improve yield in large-scale synthesis?

  • Solvent optimization : Use ethanol/water mixtures for greener, higher-yield reactions .
  • Catalyst recycling : Immobilized copper catalysts reduce costs in azide-alkyne cycloadditions .
  • Crystallization control : Recrystallize from cyclohexane or ethyl acetate to enhance purity .

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